molecular formula C11H11ClO B13967754 2-Chloro-2-methyl-1-phenylbut-3-en-1-one CAS No. 80411-55-8

2-Chloro-2-methyl-1-phenylbut-3-en-1-one

Cat. No.: B13967754
CAS No.: 80411-55-8
M. Wt: 194.66 g/mol
InChI Key: STJKKBCDQRCCRJ-UHFFFAOYSA-N
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Description

2-Chloro-2-methyl-1-phenylbut-3-en-1-one is a chlorinated enone derivative characterized by a phenyl group at position 1, a chloro substituent at position 2, and a methyl group at position 2 of the butenone backbone. The chloro and methyl substituents influence its electronic and steric properties, making it distinct from simpler enones.

Properties

CAS No.

80411-55-8

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-2-methyl-1-phenylbut-3-en-1-one

InChI

InChI=1S/C11H11ClO/c1-3-11(2,12)10(13)9-7-5-4-6-8-9/h3-8H,1H2,2H3

InChI Key

STJKKBCDQRCCRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-methyl-1-phenylbut-3-en-1-one typically involves the chlorination of 2-methyl-1-phenylbut-3-en-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyl-1-phenylbut-3-en-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylbutenones.

    Reduction: Formation of 2-chloro-2-methyl-1-phenylbut-3-en-1-ol.

    Oxidation: Formation of 2-chloro-2-methyl-1-phenylbut-3-enoic acid.

Scientific Research Applications

2-Chloro-2-methyl-1-phenylbut-3-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyl-1-phenylbut-3-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the chlorine atom and the carbonyl group, which can participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Chloro-2-methyl-1-phenylbut-3-en-1-one with key analogs, highlighting substituent effects and applications:

Compound Name Structure Key Substituents Unique Features/Applications Reference
This compound 1-phenyl, 2-chloro, 2-methyl but-3-en-1-one Chloro, methyl, phenyl Enhanced stability and lipophilicity due to chloro and methyl groups; potential as a synthetic intermediate. [Inferred]
4-Anilino-1-chlorobut-3-en-2-one 4-anilino, 1-chloro but-3-en-2-one Chloro, anilino Versatile reactivity in nucleophilic additions; used in pharmaceutical synthesis.
1-Phenylbut-3-en-2-one 1-phenyl but-3-en-2-one Phenyl Parent enone; less stable than halogenated analogs; foundational studies in conjugation effects.
(3Z)-1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one 1-chloro, 4-ethoxy, 1,1-difluoro but-3-en-2-one (Z-configuration) Chloro, ethoxy, difluoro High polarity due to ethoxy and fluorine; studied for agrochemical applications.
1-(2-Methoxyphenyl)but-3-en-2-one 1-(2-methoxyphenyl) but-3-en-2-one Methoxy, phenyl Electron-donating methoxy group alters reactivity in Diels-Alder reactions.

Substituent Effects on Reactivity and Bioactivity

  • Chlorine vs. Fluorine : Chloro substituents (e.g., in this compound) enhance electrophilicity at the α-carbon compared to fluorine, favoring nucleophilic attacks .
  • Phenyl vs. Anilino: The phenyl group in the target compound lacks the amine functionality seen in 4-Anilino-1-chlorobut-3-en-2-one, limiting hydrogen-bonding interactions but increasing lipophilicity .

Analytical and Computational Insights

  • Structural Elucidation: X-ray diffraction (using SHELXL ) and NMR are critical for confirming stereochemistry and substituent positions in complex enones .
  • DFT Calculations: Used to model reaction mechanisms, such as the influence of chloro substituents on charge distribution in the enone system .

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